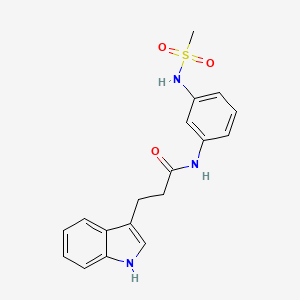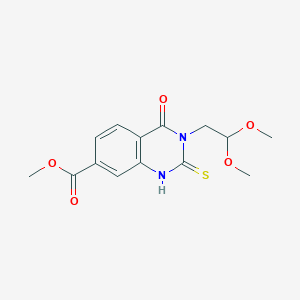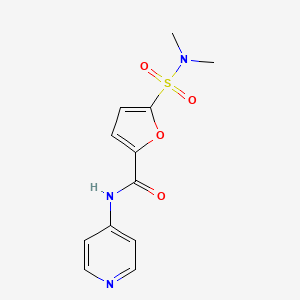
3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide, also known as 3-Indolyl-N-methylsulfonamidophenylpropionamide (3-IND-MSPP), is a synthetic small molecule that has been studied for its potential therapeutic applications in a variety of diseases. 3-IND-MSPP has been found to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has also been studied for its potential role in modulating the immune system and regulating gene expression.
Wirkmechanismus
The exact mechanism of action of 3-IND-MSPP is not yet fully understood. However, it is believed to act by binding to certain proteins in the body, such as the cytoplasmic chaperone protein Hsp90, which is involved in the regulation of gene expression. It is also thought to have anti-inflammatory and anti-apoptotic effects by modulating the activity of certain inflammatory mediators, such as cytokines and chemokines. In addition, it has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-IND-MSPP have been studied in a variety of cell and animal models. In vitro studies have shown that 3-IND-MSPP has anti-inflammatory and anti-apoptotic effects, and can modulate the activity of certain inflammatory mediators, such as cytokines and chemokines. It has also been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis. In vivo studies have demonstrated that 3-IND-MSPP can reduce inflammation and improve survival in animal models of sepsis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-IND-MSPP in laboratory experiments has several advantages. It is a relatively simple molecule to synthesize and is relatively inexpensive. In addition, it has been shown to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer properties. Furthermore, it has been studied for its potential role in modulating the immune system and regulating gene expression.
However, there are also some limitations to the use of 3-IND-MSPP in laboratory experiments. For example, it has not yet been tested in humans, so its safety and efficacy in humans is unknown. In addition, the exact mechanism of action of 3-IND-MSPP is not yet fully understood, so further research is needed to elucidate its exact mechanism of action.
Zukünftige Richtungen
The potential therapeutic applications of 3-IND-MSPP are vast, and there are many future directions for research. One potential future direction is to investigate the potential use of 3-IND-MSPP as a drug delivery system. In addition, further research is needed to elucidate the exact mechanism of action of 3-IND-MSPP and its effects on gene expression. Furthermore, further studies are needed to determine the safety and efficacy of 3-IND-MSPP in humans. Finally, research is needed to explore the potential therapeutic applications of 3-IND-MSPP in a variety of diseases, such as cancer, inflammatory diseases, and infectious diseases.
Synthesemethoden
3-IND-MSPP can be synthesized using a number of chemical methods. The most commonly used method involves the condensation of indole-3-carboxaldehyde with 3-methanesulfonamidophenylpropionamide in the presence of a base, such as potassium carbonate. This reaction results in the formation of 3-IND-MSPP, which is then purified by column chromatography. Other methods for the synthesis of 3-IND-MSPP include the condensation of indole-3-carboxaldehyde with 3-methanesulfonamidophenylpropionamide in the presence of a dehydrating agent, such as phosphorous pentoxide, or the reaction of indole-3-carboxaldehyde with 3-methanesulfonamidophenylpropionamide in the presence of an acid, such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
3-IND-MSPP has been studied for its potential therapeutic applications in a variety of diseases. It has been found to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has also been studied for its potential role in modulating the immune system and regulating gene expression. In addition, it has been investigated for its potential use as a drug delivery system, as well as its ability to inhibit the growth of certain bacteria and fungi.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-N-[3-(methanesulfonamido)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-25(23,24)21-15-6-4-5-14(11-15)20-18(22)10-9-13-12-19-17-8-3-2-7-16(13)17/h2-8,11-12,19,21H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNCZACQFGTJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B6576997.png)
![ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6576999.png)
![N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6577005.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B6577007.png)
![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)

![3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea](/img/structure/B6577032.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)



![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)